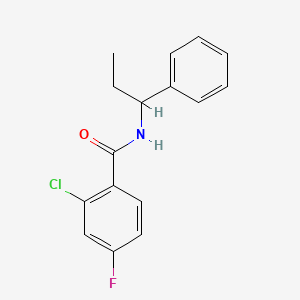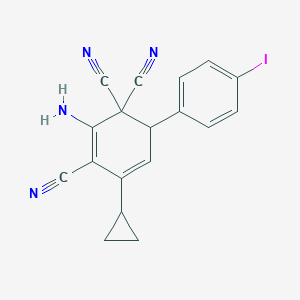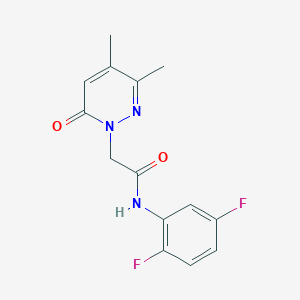![molecular formula C15H11BrN4O B5320979 N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide, also known as BRD-7389, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide selectively binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This inhibits the recruitment of RNA polymerase II to the promoter regions of oncogenes, leading to their downregulation. At the same time, the upregulation of tumor suppressor genes results in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-proliferative effect on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide is its selectivity for BRD4, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the development and use of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of focus is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the use of this compound in other diseases, such as inflammatory disorders or neurological disorders, is also being explored.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selectivity for BRD4 and good pharmacokinetic properties make it a promising candidate for further development as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other disease settings.
Métodos De Síntesis
The synthesis of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide involves several steps, including the reaction of 4-bromo-1H-pyrazole with 4-aminobenzonitrile, followed by the reaction of the resulting product with isonicotinic acid. The final product is obtained through purification and isolation processes. The purity and quality of the final product are critical for its use in scientific research.
Aplicaciones Científicas De Investigación
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development and progression of cancer. Inhibition of BRD4 by this compound leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the suppression of cancer cell growth.
Propiedades
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-12-9-18-20(10-12)14-3-1-13(2-4-14)19-15(21)11-5-7-17-8-6-11/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYJVHHIVECAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)




![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5320992.png)
![N-{[4-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5321000.png)